molecular formula C40H69NO12 B139708 Mitemcinal CAS No. 154738-42-8

Mitemcinal

货号 B139708
CAS 编号: 154738-42-8
分子量: 756 g/mol
InChI 键: BELMMAAWNYFCGF-PZXAHSFZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mitemcinal is a novel drug candidate that has shown promising results in preclinical studies for the treatment of gastrointestinal motility disorders. It is a small molecule agonist of the motilin receptor, a G-protein-coupled receptor that is primarily expressed in the smooth muscle cells of the gastrointestinal tract. In

作用机制

Mitemcinal is a selective agonist of the motilin receptor, a G-protein-coupled receptor that is primarily expressed in the smooth muscle cells of the gastrointestinal tract. Activation of the motilin receptor leads to the release of motilin, a peptide hormone that stimulates gastric emptying and intestinal motility. Mitemcinal mimics the effects of motilin by binding to and activating the motilin receptor.
Biochemical and Physiological Effects:
Mitemcinal has been shown to increase gastric emptying and intestinal motility in preclinical models. It does this by stimulating the contraction of the smooth muscle cells in the gastrointestinal tract. Mitemcinal has also been shown to increase the release of gastrointestinal hormones such as cholecystokinin and glucagon-like peptide-1, which can have beneficial effects on glucose metabolism and satiety.

实验室实验的优点和局限性

One of the advantages of mitemcinal for lab experiments is that it has been extensively studied in preclinical models, with a large body of literature available on its pharmacological properties. This makes it a useful tool for researchers investigating the role of the motilin receptor in gastrointestinal motility disorders. One limitation of mitemcinal is that it is not yet approved for clinical use, so its safety and efficacy in humans are still unknown.

未来方向

There are several future directions for research on mitemcinal. One area of interest is the potential use of mitemcinal in combination with other drugs for the treatment of gastrointestinal motility disorders. Another area of interest is the development of more selective and potent agonists of the motilin receptor. Finally, there is a need for further research on the safety and efficacy of mitemcinal in humans, with the ultimate goal of developing a new treatment option for patients with gastrointestinal motility disorders.

科学研究应用

Mitemcinal has been extensively studied in preclinical models for its potential use in the treatment of gastrointestinal motility disorders such as gastroparesis, functional dyspepsia, and irritable bowel syndrome. These disorders are characterized by abnormal contractions of the smooth muscle cells in the gastrointestinal tract, leading to symptoms such as nausea, vomiting, abdominal pain, and constipation. Mitemcinal has been shown to stimulate the motilin receptor, leading to increased gastric emptying and intestinal motility.

属性

CAS 编号

154738-42-8

产品名称

Mitemcinal

分子式

C40H69NO12

分子量

756 g/mol

IUPAC 名称

(2S,4R,5R,8R,9S,10S,11R,12R)-5-ethyl-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(propan-2-yl)amino]oxan-2-yl]oxy-4-methoxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-ene-3,7-dione

InChI

InChI=1S/C40H69NO12/c1-16-28-40(12,47-15)33(43)23(6)31-21(4)18-39(11,53-31)35(52-37-30(42)27(17-22(5)48-37)41(13)20(2)3)24(7)32(25(8)36(45)50-28)51-29-19-38(10,46-14)34(44)26(9)49-29/h20,22-30,32,34-35,37,42,44H,16-19H2,1-15H3/t22-,23+,24+,25-,26+,27+,28-,29+,30-,32+,34+,35-,37+,38-,39-,40-/m1/s1

InChI 键

BELMMAAWNYFCGF-PZXAHSFZSA-N

手性 SMILES

CC[C@@H]1[C@@](C(=O)[C@H](C2=C(C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C(C)C)O)C)C)C)(C)OC

SMILES

CCC1C(C(=O)C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C(C)C)O)C)C)C)(C)OC

规范 SMILES

CCC1C(C(=O)C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C(C)C)O)C)C)C)(C)OC

其他 CAS 编号

154738-42-8

同义词

de(N-methyl)-11-deoxy-N-isopropyl-12-O-methyl-11-oxo-8,9-anhydroerythromycin A 6,9-hemiacetal fumaric acid
GM 611
GM-611
GM611
mitemcinal

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mitemcinal
Reactant of Route 2
Mitemcinal
Reactant of Route 3
Mitemcinal
Reactant of Route 4
Mitemcinal
Reactant of Route 5
Mitemcinal
Reactant of Route 6
Reactant of Route 6
Mitemcinal

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。